molecular formula C8H10ClN5O B14905446 (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B14905446
M. Wt: 227.65 g/mol
InChI Key: KHFUAJSDKMEXTO-BYPYZUCNSA-N
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Description

(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a synthetic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with a suitable chlorinated pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazolo[1,5-a]pyrimidines, while oxidation and reduction can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit key enzymes in bacterial or fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other [1,2,4]triazolo[1,5-a]pyrimidines such as:

Uniqueness

(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyethyl group and chlorine atom make it particularly versatile for further chemical modifications .

Properties

Molecular Formula

C8H10ClN5O

Molecular Weight

227.65 g/mol

IUPAC Name

2-chloro-7-[(1S)-1-methoxyethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C8H10ClN5O/c1-4(15-2)6-5(10)3-11-8-12-7(9)13-14(6)8/h3-4H,10H2,1-2H3/t4-/m0/s1

InChI Key

KHFUAJSDKMEXTO-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC2=NC(=NN12)Cl)N)OC

Canonical SMILES

CC(C1=C(C=NC2=NC(=NN12)Cl)N)OC

Origin of Product

United States

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